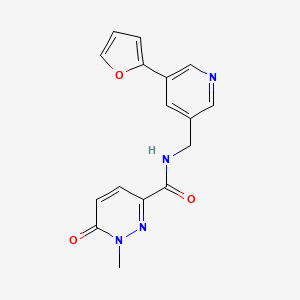

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-20-15(21)5-4-13(19-20)16(22)18-9-11-7-12(10-17-8-11)14-3-2-6-23-14/h2-8,10H,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHQDMZTLWVYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a member of the cytochrome P450 mixed-function oxidase system, which is involved in the metabolism of xenobiotics in the body.

Mode of Action

It is known to interact with its target, cytochrome p450 2a6. The interaction between the compound and its target may result in changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances in the body.

Biochemical Pathways

Given its target, it is likely involved in themetabolic pathways mediated by the Cytochrome P450 system. The downstream effects of these pathways could be wide-ranging, given the diverse roles of Cytochrome P450 enzymes in the metabolism of various substances in the body.

Pharmacokinetics

Given its interaction with cytochrome p450 2a6, it is likely that it undergoes metabolic transformation in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C16H15N3O2

- Molecular Weight : Approximately 310.31 g/mol

The unique combination of a furan ring, pyridine moiety, and carboxamide functional group suggests diverse biological interactions and potential therapeutic applications.

Preliminary studies indicate that this compound may act through various mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly targeting metabolic enzymes like lipases. The carboxamide group may facilitate interactions with these biological targets.

- Antioxidant Activity : Compounds with furan and pyridine structures have been associated with antioxidant properties, potentially modulating oxidative stress responses in cells .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may possess anti-cancer properties .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

1. Enzyme Inhibition Studies

Research indicates that compounds structurally similar to this compound exhibit selective inhibition against specific enzymes. For example, studies on related furan-pyridine derivatives revealed significant inhibitory effects on endothelial lipase activity.

2. Antioxidant Mechanisms

In vitro studies have shown that furan-containing compounds can enhance the expression of detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). This suggests that N-(5-(furan-2-yl)pyridin-3-y) methyl derivatives may activate the Nrf2 pathway, contributing to their antioxidant capabilities .

3. Cytotoxicity Assessment

Recent investigations evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. The results indicated significant anti-proliferative activity, with IC50 values comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Limitations and Research Needs

- Data Availability : Direct experimental data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogues.

- Therapeutic Potential: Further studies are needed to validate hypothesized kinase/PDE inhibition and assess toxicity risks associated with the furan group.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization.

- Yield optimization through Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent polarity .

Basic: How can the crystal structure of this compound be determined?

Methodological Answer:

X-ray crystallography is the gold standard:

- Data Collection : Use single crystals grown via slow evaporation (e.g., in ethanol/water).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional angles .

- Validation : Cross-check with CCDC databases for structural analogs (e.g., dihydropyridazine derivatives) to validate bond lengths and angles .

Q. Example Workflow :

Repeat assays under standardized conditions (e.g., 10% FBS, pH 7.4).

Compare with structurally related compounds (e.g., PF-01247324 ) to identify substituent-specific effects.

Advanced: What computational strategies are effective for SAR studies of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., kinase domains) to predict binding modes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors. Train datasets with analogs (e.g., F13714 ).

- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to optimize pharmacokinetic properties .

Q. Key Finding :

- The furan moiety enhances solubility but may reduce metabolic stability (predicted CYP3A4 liability) .

Basic: What spectroscopic techniques are critical for characterization?

Methodological Answer:

Q. Example Data :

| Parameter | Value (Current) | Target |

|---|---|---|

| Solubility (H₂O) | 0.2 mg/mL | 1.5 mg/mL |

| t₁/₂ (rat plasma) | 1.2 h | 4.0 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.